molecular formula C12H10N4 B2485879 2-pyridin-4-yl-3H-benzimidazol-5-amine CAS No. 1724-67-0

2-pyridin-4-yl-3H-benzimidazol-5-amine

Cat. No.: B2485879
CAS No.: 1724-67-0
M. Wt: 210.24
InChI Key: JMXFPJFOKBVPST-UHFFFAOYSA-N
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Description

2-pyridin-4-yl-3H-benzimidazol-5-amine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structural properties, which make it a valuable tool for investigating various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Chemistry

  • Direct Copper-Catalyzed Amination : This compound's synthesis involves direct copper-catalyzed amination, highlighting its relevance in medicinal chemistry and materials chemistry. It's particularly notable in the synthesis of pyrido[1,2-a]benzimidazoles, which have applications in solubility, DNA intercalation, and fluorescence (Masters et al., 2011).

  • Directing Group in C-H Amination : The compound has been explored as a new, removable directing group in promoting C-H amination mediated by cupric acetate, which can be effectively employed in various amination reactions with good functional group tolerance (Zhao et al., 2017).

Material Science and Sensing Applications

  • Fluorescent Sensor Development : A study discussed the use of derivatives of this compound in the development of a fluorescent sensor for dopamine, which has potential applications in biochemical sensing (Khattar & Mathur, 2013).

  • Variability in Chemistry and Properties : The compound's derivatives show fascinating variability in their chemistry and properties, indicating potential applications in spectroscopy, structure analysis, magnetic properties, biological, and electrochemical activities (Boča et al., 2011).

Biological Activity and Coordination Chemistry

  • Biochemical Activity : The compound and its derivatives exhibit diverse biological activities like antitumor, immunomodulating, antiphlogistic, antibacterial, and fungicidal properties. This makes it a subject of interest in pharmacological and biochemical research (Begunov et al., 2013).

  • Coordination Chemistry and Catalysis : Studies have shown that the compound, when used in coordination chemistry, particularly with Pd(II) and Pt(II) complexes, demonstrates potential in areas such as catalysis and biochemical reactivity (Ghani & Mansour, 2011).

Future Directions

While specific future directions for “2-pyridin-4-yl-3H-benzimidazol-5-amine” are not mentioned in the search results, it is clear that heterocyclic compounds like it are of great importance in drug development . The broad range of biological activities exhibited by imidazole derivatives suggests potential for the development of new drugs .

Properties

IUPAC Name

2-pyridin-4-yl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXFPJFOKBVPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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